N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide
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Overview
Description
N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Compounds with an indazole moiety have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, or modulate kinases such as chk1, chk2, and sgk, which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to exhibit potent inhibitory activities toward kinase insert domain receptor (kdr), which is involved in angiogenesis, a process for organ development during embryogenesis, wound healing, and female reproductive cycling .
Pharmacokinetics
3d-qsar methods have been performed on indazole derivatives to investigate how their chemical structures relate to their inhibitory activities .
Result of Action
Indazole derivatives have been found to have anti-inflammatory potential and have shown good antinociceptive activity .
Action Environment
It is known that multiple hydrophobic and hydrogen-bonding interactions are two predominant factors that may be used to modulate the inhibitory activities of indazole derivatives .
Biochemical Analysis
Biochemical Properties
This compound interacts with KDR through multiple hydrophobic and hydrogen-bonding interactions .
Cellular Effects
The effects of N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide on cells are primarily related to its inhibitory activity against KDR . By inhibiting KDR, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of KDR . This binding interaction results in the inhibition of KDR, leading to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The sulfonamide group can be introduced through sulfonylation reactions using sulfonyl chlorides . The iodophenyl group is typically introduced via iodination reactions using iodine or iodinating agents .
Industrial Production Methods
Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed cyclization reactions are commonly used to form the indazole core . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form oxo-indazole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole core.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indazole derivatives, while substitution reactions can introduce various functional groups to the iodophenyl moiety .
Scientific Research Applications
N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-4-yl)-4-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of iodine.
N-(1H-indazol-4-yl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of iodine.
N-(1H-indazol-4-yl)-4-fluorobenzenesulfonamide: Contains a fluorine atom instead of iodine.
Uniqueness
N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Properties
IUPAC Name |
N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2S/c14-9-4-6-10(7-5-9)20(18,19)17-13-3-1-2-12-11(13)8-15-16-12/h1-8,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUMCICBLJAVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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